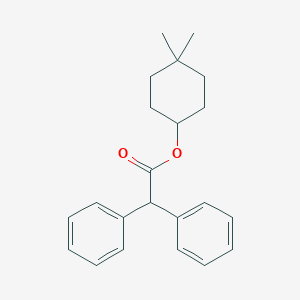
4-Diphenylacetoxy-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diphenylacetoxy-1,1-dimethylcyclohexane, also known as DADMC, is a synthetic compound that is used in scientific research. It is a member of the cyclohexane family and is derived from diphenylacetic acid.
Mechanism Of Action
The mechanism of action of 4-Diphenylacetoxy-1,1-dimethylcyclohexane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This inhibition can lead to changes in the expression of genes and the regulation of various signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 4-Diphenylacetoxy-1,1-dimethylcyclohexane can have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of beta-amyloid formation in Alzheimer's disease, and the modulation of dopamine levels in Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Diphenylacetoxy-1,1-dimethylcyclohexane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research involving 4-Diphenylacetoxy-1,1-dimethylcyclohexane, including:
1. Further studies to elucidate its mechanism of action and identify specific targets for therapeutic intervention.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods to improve its purity and solubility.
4. Investigation of its potential as a diagnostic tool for detecting and monitoring disease progression.
In conclusion, 4-Diphenylacetoxy-1,1-dimethylcyclohexane is a synthetic compound that has shown promise in scientific research for its potential applications in the treatment of various diseases. While much is still unknown about its mechanism of action and specific targets, continued research in this area could lead to new therapeutic interventions and diagnostic tools.
Synthesis Methods
4-Diphenylacetoxy-1,1-dimethylcyclohexane can be synthesized through a multistep process involving the reaction of diphenylacetic acid with various reagents. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4-Diphenylacetoxy-1,1-dimethylcyclohexane has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
144396-37-2 |
|---|---|
Product Name |
4-Diphenylacetoxy-1,1-dimethylcyclohexane |
Molecular Formula |
C22H26O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C22H26O2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3 |
InChI Key |
MHKROVHGKYIJKX-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Other CAS RN |
144396-37-2 |
synonyms |
4-diphenylacetoxy-1,1-dimethylcyclohexane carbo-4-DAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



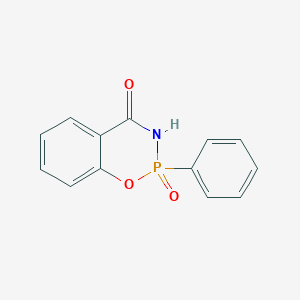
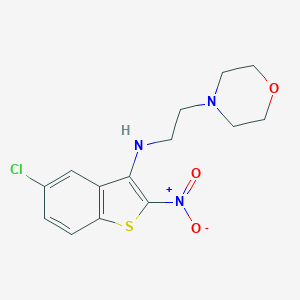
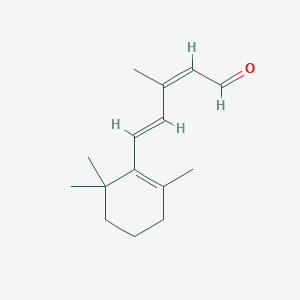
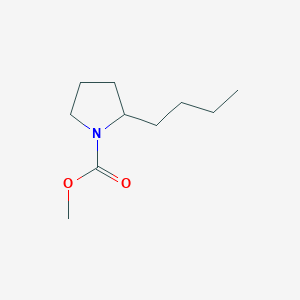
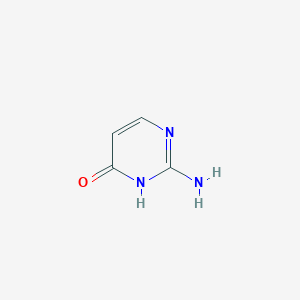
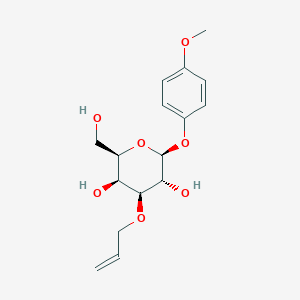
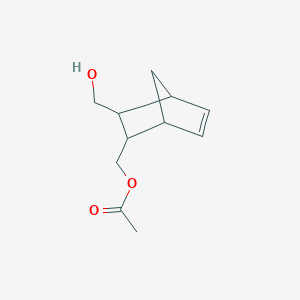
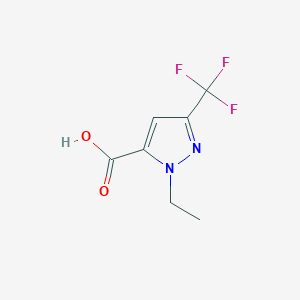
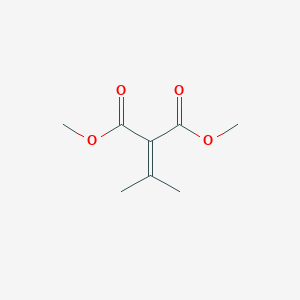
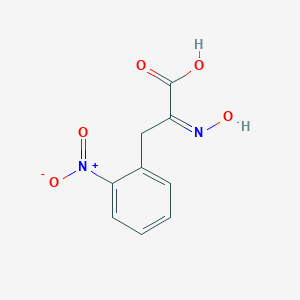
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
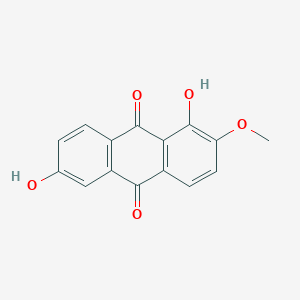
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)